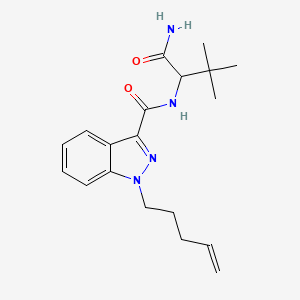
ADB-4EN-pinaca
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ADB-4EN-pinaca involves several steps, starting with the preparation of the indazole core. The key steps include:
Formation of the Indazole Core: This is typically achieved through cyclization reactions involving hydrazine derivatives and ketones.
Attachment of the Carboxamide Group: The carboxamide group is introduced via amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Addition of the Alkyl Side Chain: The pent-4-en-1-yl side chain is attached through alkylation reactions, using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale preparation of the indazole core and other intermediates.
Optimization of Reaction Conditions: Ensuring high yield and purity through optimized reaction conditions, such as temperature control and solvent selection.
Purification and Quality Control: Using techniques like recrystallization, chromatography, and spectroscopic analysis to ensure the final product meets quality standards.
化学反应分析
Types of Reactions
ADB-4EN-pinaca undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the indazole core or the alkyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted analogs of this compound, which can have varying degrees of activity and potency .
科学研究应用
ADB-4EN-pinaca has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Studied for its interaction with cannabinoid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects and adverse effects in preclinical studies.
作用机制
ADB-4EN-pinaca exerts its effects by binding to cannabinoid receptors CB1 and CB2. The activation of these receptors leads to the modulation of various signaling pathways, including the inhibition of adenylate cyclase, activation of mitogen-activated protein kinases (MAPKs), and regulation of ion channels. This results in the psychoactive and physiological effects associated with the compound .
相似化合物的比较
Similar Compounds
ADB-PINACA: Similar in structure but lacks the pent-4-en-1-yl side chain.
MDMB-4EN-PINACA: Contains a methyl ester group instead of the carboxamide group.
5F-ADB-PINACA: Has a fluorine atom at the terminal position of the alkyl side chain.
Uniqueness
ADB-4EN-pinaca is unique due to its specific structural features, such as the pent-4-en-1-yl side chain and the indazole core. These features contribute to its distinct pharmacological profile and potency compared to other synthetic cannabinoids .
属性
分子式 |
C19H26N4O2 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pent-4-enylindazole-3-carboxamide |
InChI |
InChI=1S/C19H26N4O2/c1-5-6-9-12-23-14-11-8-7-10-13(14)15(22-23)18(25)21-16(17(20)24)19(2,3)4/h5,7-8,10-11,16H,1,6,9,12H2,2-4H3,(H2,20,24)(H,21,25) |
InChI 键 |
NXDLAZXBALPFSN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















